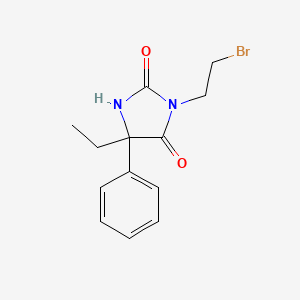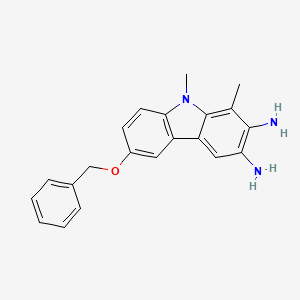![molecular formula C12H17N5O3S B14209869 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid CAS No. 819864-49-8](/img/structure/B14209869.png)
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound featuring a tetrazole ring, a phenyl group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid typically involves multistep organic reactions. One common method includes the formation of the tetrazole ring through a multicomponent domino reaction using nickel (II) oxide nanoparticles as a catalyst . This method is advantageous due to its high yield, short reaction times, and the ability to reuse the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environment-friendly solid catalysts is emphasized to reduce toxic waste and improve sustainability .
化学反応の分析
Types of Reactions
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The tetrazole ring can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce various tetrazole derivatives.
科学的研究の応用
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The tetrazole ring and sulfonic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various cellular pathways, including those involved in signal transduction and metabolic regulation .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with different structural features but similar industrial applications.
Open-framework zinc phosphates: Compounds with similar crystal structures and hydrogen bond networks.
Uniqueness
3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is unique due to its combination of a tetrazole ring, phenyl group, and sulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
特性
CAS番号 |
819864-49-8 |
|---|---|
分子式 |
C12H17N5O3S |
分子量 |
311.36 g/mol |
IUPAC名 |
3-[[1-phenyl-1-(2H-tetrazol-5-yl)ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17N5O3S/c1-12(11-14-16-17-15-11,10-6-3-2-4-7-10)13-8-5-9-21(18,19)20/h2-4,6-7,13H,5,8-9H2,1H3,(H,18,19,20)(H,14,15,16,17) |
InChIキー |
GNOZBKPOERCAGS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=NNN=N2)NCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)
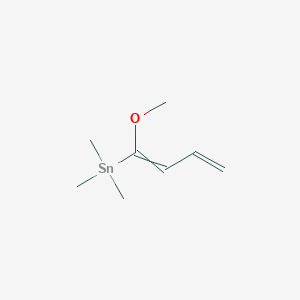
![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

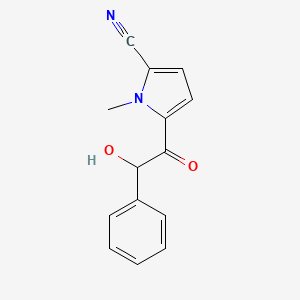
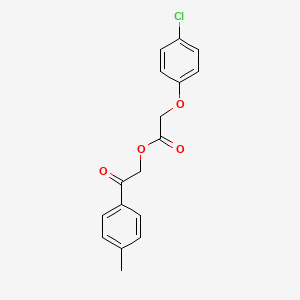
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
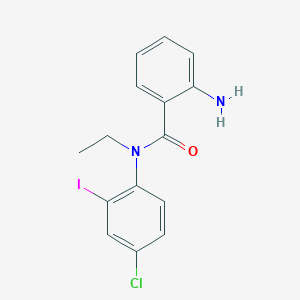
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
